Stereochemical Differentiation: cis-MZ 1 vs. MZ 1 VHL Binding Affinity
cis-MZ 1 exhibits no significant binding affinity for the VHL E3 ubiquitin ligase, whereas the active degrader MZ 1 (trans configuration at the prolinamide hydroxyproline moiety) binds VHL with high affinity . The stereochemical difference—(4S) in cis-MZ 1 versus (4R) in MZ 1—is the sole structural determinant of this functional divergence, as both compounds share identical BET bromodomain-binding warheads and linker composition .
| Evidence Dimension | VHL E3 Ligase Binding Affinity |
|---|---|
| Target Compound Data | No significant VHL binding affinity |
| Comparator Or Baseline | MZ 1 (trans isomer): Binds VHL with high affinity; Kd values for BRD4 BD1/BD2 = 382/120 nM |
| Quantified Difference | Complete loss of VHL binding (qualitative assessment) |
| Conditions | Biochemical binding assays; stereochemical configuration difference at the (4S)- vs. (4R)-hydroxyproline position |
Why This Matters
This stereochemical specificity confirms that cis-MZ 1 is an appropriate negative control for VHL-dependent PROTAC mechanisms, enabling researchers to attribute observed degradation effects specifically to ternary complex formation rather than off-target activity.
